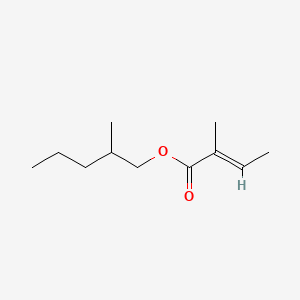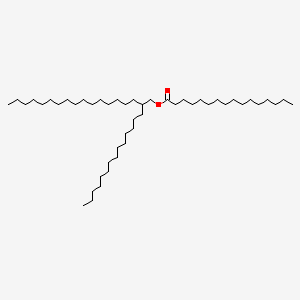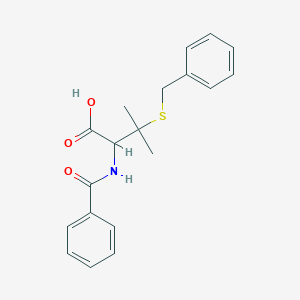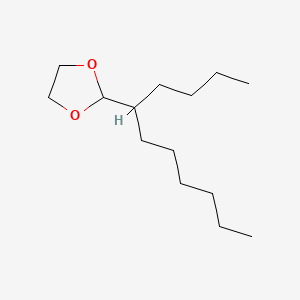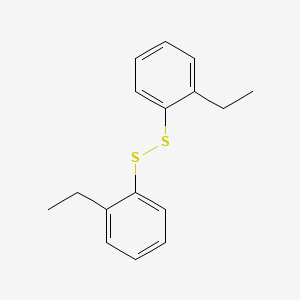
Disulfide, bis(o-ethylphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis(o-ethylphenyl) is an organic compound characterized by the presence of two sulfur atoms bonded to two ortho-ethylphenyl groups. This compound is part of the broader class of disulfides, which are known for their significant roles in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(o-ethylphenyl), the common method involves the oxidative coupling of ortho-ethylthiophenol. This reaction can be facilitated by various oxidizing agents such as hydrogen peroxide, iodine, or dimethyl sulfoxide. The reaction is usually carried out under mild conditions to avoid over-oxidation and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of disulfide, bis(o-ethylphenyl) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis(o-ethylphenyl) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, dimethyl sulfoxide.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of disulfide, bis(o-ethylphenyl).
Wissenschaftliche Forschungsanwendungen
Disulfide, bis(o-ethylphenyl) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Plays a role in the study of protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of vulcanized rubber and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of disulfide, bis(o-ethylphenyl) primarily involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. In redox reactions, the disulfide bond can be reduced to thiols, which can then participate in further biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Disulfide, bis(o-ethylphenyl) can be compared with other disulfides such as diphenyl disulfide and dibutyl disulfide. While all these compounds share the disulfide bond, their chemical properties and applications can vary significantly:
Diphenyl disulfide: Commonly used in organic synthesis and as a stabilizer in polymers.
Dibutyl disulfide: Often used as a flavoring agent and in the production of rubber.
The uniqueness of disulfide, bis(o-ethylphenyl) lies in its ortho-ethylphenyl groups, which can influence its reactivity and the types of reactions it undergoes.
Similar Compounds
- Diphenyl disulfide
- Dibutyl disulfide
- Dimethyl disulfide
Eigenschaften
CAS-Nummer |
4500-66-7 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-ethyl-2-[(2-ethylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C16H18S2/c1-3-13-9-5-7-11-15(13)17-18-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
RPTQMFYXBSBPNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1SSC2=CC=CC=C2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


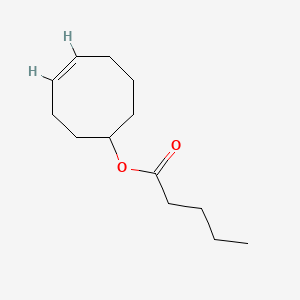

![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)

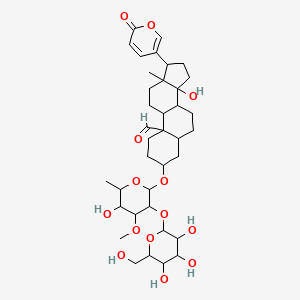
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)

